2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-6-17(7-4-9)11(20)8-18-10(19)2-1-5-16-18/h1-2,5,9H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISIMHGKUHCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C12H14F3N3O2
- Molecular Weight : 321.319 g/mol
- IUPAC Name : 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-6-(trifluoromethyl)-1,4-dihydropyrimidin-4-one
- Structural Characteristics : The presence of a trifluoromethyl group and a piperidine moiety enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Phosphodiesterase Inhibition : Compounds with similar structures have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes such as inflammation and smooth muscle contraction .
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β. This suggests a potential application in treating inflammatory diseases .
- Neuroprotective Properties : The piperidine ring may contribute to neuroprotective effects, potentially making this compound a candidate for neurological disorders where neuroinflammation is a concern.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| PDE Inhibition | Enzyme Assay | IC50 = 140 nM | |
| Cytokine Release | Cell-Based Assay | IL-1β inhibition by 19% at 10 µM | |
| Anti-pyroptotic | Macrophage Model | 24.9% inhibition at 10 µM |
Case Study 1: PDE4 Inhibition in Asthma Models
A study evaluated the effects of a similar compound on asthma models, demonstrating significant reductions in airway hyperreactivity and eosinophil infiltration in lung tissues. The compound's ability to inhibit PDE4 was linked to these therapeutic effects, indicating that compounds like this compound could be beneficial in respiratory diseases .
Case Study 2: Anti-inflammatory Effects in Macrophages
In vitro studies using human macrophages revealed that the compound significantly inhibited IL-1β release in response to LPS/ATP stimulation. This suggests that the compound could serve as an effective anti-inflammatory agent, potentially useful for conditions characterized by excessive inflammation .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations
Core Heterocycles: The pyridazinone core in the target compound and ’s analog contrasts with the pyrido-pyrimidinone in and benzimidazolone in . Thiazolidinone () and thiadiazole () moieties introduce sulfur atoms, which may enhance metal-binding or redox activity compared to the CF₃ group in the target compound .
Substituent Effects :
- The trifluoromethyl group (target compound, ) increases lipophilicity (logP ~2.5–3.5) and resistance to oxidative metabolism, a common strategy in agrochemicals and CNS drugs .
- Piperidine vs. Piperazine : Piperazine () introduces a second nitrogen, enhancing basicity (pKa ~7–9) and hydrogen-bonding capacity, whereas piperidine (target compound, ) offers a single nitrogen with lower polarity .
Linker Flexibility :
- The ethyl ketone linker in the target compound and allows conformational adaptability, critical for binding to flexible enzyme pockets. In contrast, rigid aryl ketones () favor target specificity but limit adaptability .
Research Implications
- Agrochemical vs. Conversely, pyridazinones with thiadiazole substituents () may be optimized for antimicrobial or anticancer targets .
- Metabolic Stability : The CF₃ group in the target compound likely reduces CYP450-mediated metabolism compared to sulfur-containing analogs (), which may undergo sulfoxidation or glutathione conjugation .
Q & A
Basic: What are the common synthetic routes for preparing 2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including coupling of the piperidine moiety with the dihydropyridazinone core. A representative method includes:
- Step 1 : Activation of the trifluoromethyl-piperidine derivative using coupling agents like HBTU in polar aprotic solvents (e.g., DMF) .
- Step 2 : Nucleophilic substitution or alkylation of the dihydropyridazinone scaffold.
- Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) .
Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?
Crystallographic challenges (e.g., disorder in the trifluoromethyl group) require:
- High-resolution data collection : Use synchrotron radiation to improve data quality.
- Refinement strategies : Employ SHELXL for restrained refinement of disordered regions, applying constraints to CF3 group geometry .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., carbonyl groups).
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions prone to nucleophilic attack .
- Validate experimentally : Compare with kinetic studies using nucleophiles like hydroxide or amines .
Basic: What are the stability considerations for this compound under physiological conditions?
- pH-dependent degradation : Assess stability in buffers (pH 1–10) via HPLC. Hydrolysis of the dihydropyridazinone ring is common at extremes .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the CF3 group .
Advanced: How can polymorphism impact its biological activity, and how is it characterized?
- Screening polymorphs : Use solvent evaporation (e.g., ethanol/water) or slurry methods to isolate forms .
- Characterization :
- PXRD : Distinct diffraction patterns for each polymorph.
- DSC/TGA : Identify melting points and thermal stability differences .
- Bioactivity correlation : Compare solubility and dissolution rates of polymorphs in simulated biological fluids .
Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
- Enzyme inhibition : Screen against kinases or phosphatases (e.g., IC50 determination via fluorescence polarization) .
- Cytotoxicity : Use MTT assays in HEK293 or HepG2 cell lines .
- Solubility : Shake-flask method in PBS or DMSO:PBS mixtures .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Standardize assays : Use identical cell lines, passage numbers, and assay conditions (e.g., ATP concentration in kinase assays).
- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as impurities in CF3-bearing analogs can skew results .
- Meta-analysis : Statistically pool data from multiple studies (e.g., using RevMan) to identify outliers .
Basic: What are the key considerations for scaling up synthesis without compromising yield?
- Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions.
- Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce metal residues .
- Process control : Monitor reaction progress via inline FTIR to detect intermediates .
Advanced: How can X-ray crystallography elucidate its binding mode to target proteins?
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) at 10–20 mM concentration.
- Data collection : Use cryo-cooling (100 K) to minimize radiation damage.
- Refinement : Fit the ligand into electron density with Coot, validating hydrogen bonds to key residues (e.g., hinge region in kinases) .
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